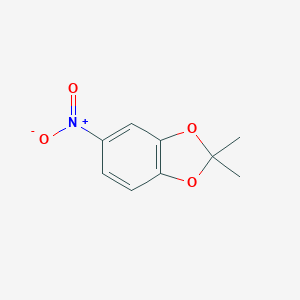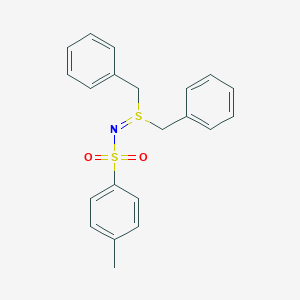
Tosyliminodibenzylsulfur(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tosyliminodibenzylsulfur(IV) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a sulfonamide derivative that contains an imine functional group and two benzyl groups. Tosyliminodibenzylsulfur(IV) is synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
Tosyliminodibenzylsulfur(IV) has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It works by binding to the cell membrane and causing structural damage, leading to cell death. The imine functional group in Tosyliminodibenzylsulfur(IV) is believed to play a crucial role in its mechanism of action.
Efectos Bioquímicos Y Fisiológicos
Tosyliminodibenzylsulfur(IV) has been shown to have low toxicity in animal models, making it a potential candidate for further development. It has been studied for its potential use as an antifungal agent, and has been shown to be effective against various strains of fungi. Tosyliminodibenzylsulfur(IV) has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Tosyliminodibenzylsulfur(IV) is its low toxicity, which makes it a potential candidate for further development. It is also relatively easy to synthesize using various methods, making it accessible to researchers. However, one limitation of Tosyliminodibenzylsulfur(IV) is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Tosyliminodibenzylsulfur(IV). One area of research could focus on its potential use as an antifungal agent, particularly in the treatment of fungal infections in humans. Another area of research could focus on its potential use as a ligand in coordination chemistry, where it could be used to synthesize new compounds with unique properties. Additionally, further research could be conducted on the mechanism of action of Tosyliminodibenzylsulfur(IV) to gain a better understanding of how it works and how it could be optimized for various applications.
Métodos De Síntesis
Tosyliminodibenzylsulfur(IV) can be synthesized using various methods, including the reaction of tosyl chloride with benzylamine, followed by the reaction of the resulting tosylbenzylamine with sulfur dioxide. Another method involves the reaction of benzylamine with sulfur dioxide and tosyl chloride. The resulting product is purified using recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Tosyliminodibenzylsulfur(IV) has been extensively studied for its potential applications in various fields of science. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a precursor for the synthesis of other compounds. Tosyliminodibenzylsulfur(IV) has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
3249-66-9 |
|---|---|
Nombre del producto |
Tosyliminodibenzylsulfur(IV) |
Fórmula molecular |
C21H21NO2S2 |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
N-(dibenzyl-λ4-sulfanylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H21NO2S2/c1-18-12-14-21(15-13-18)26(23,24)22-25(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
Clave InChI |
YDRMOPAGTSDCFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=S(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
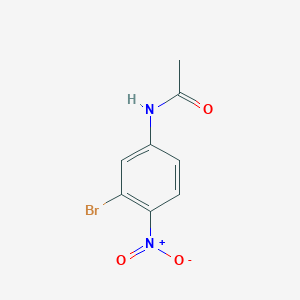
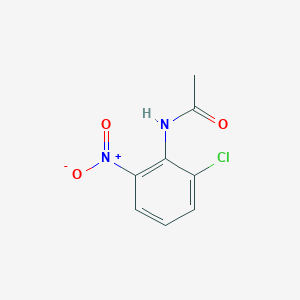
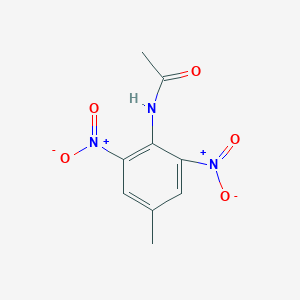
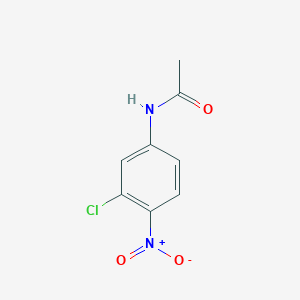
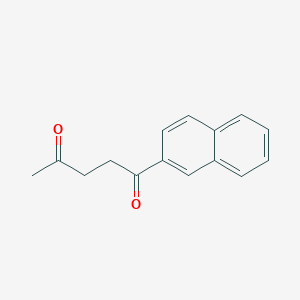
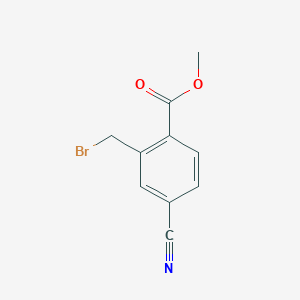
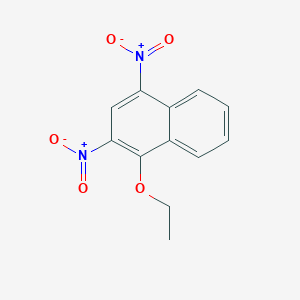
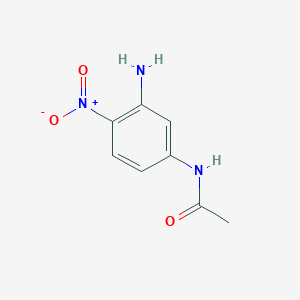
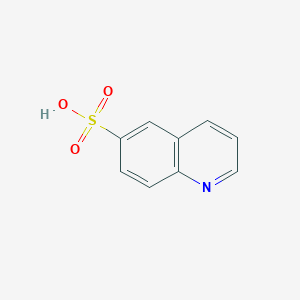
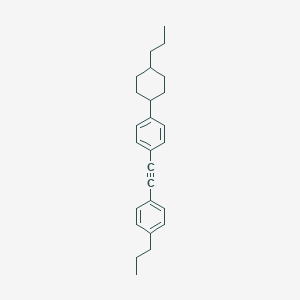
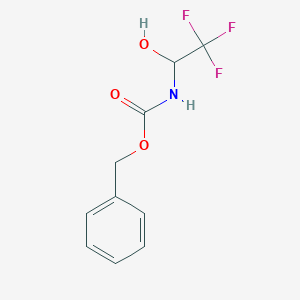
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)
